molecular formula C10H13FO3 B12938798 1-Fluoro-4-(trimethoxymethyl)benzene

1-Fluoro-4-(trimethoxymethyl)benzene

Cat. No.: B12938798
M. Wt: 200.21 g/mol
InChI Key: HCOQGSOJMHHHOP-UHFFFAOYSA-N
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Description

1-Fluoro-4-(trifluoromethyl)benzene is a fluorinated aromatic compound featuring a fluorine atom and a trifluoromethyl (-CF₃) group at the para positions of the benzene ring. The -CF₃ group is a strong electron-withdrawing substituent, which significantly influences the compound’s electronic properties and reactivity. This compound is widely utilized as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.

Properties

IUPAC Name

1-fluoro-4-(trimethoxymethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FO3/c1-12-10(13-2,14-3)8-4-6-9(11)7-5-8/h4-7H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCOQGSOJMHHHOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1=CC=C(C=C1)F)(OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13FO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Fluoro-4-(trimethoxymethyl)benzene can be achieved through several methods. One common approach involves the electrophilic aromatic substitution reaction. In this method, fluorobenzene is reacted with trimethoxymethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the reagents .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification steps such as distillation or recrystallization are employed to obtain high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

1-Fluoro-4-(trimethoxymethyl)benzene undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in various substituted benzene derivatives .

Scientific Research Applications

1-Fluoro-4-(trimethoxymethyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Fluoro-4-(trimethoxymethyl)benzene involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity towards specific targets. Additionally, the trimethoxymethyl group can influence the compound’s solubility and stability, affecting its overall biological activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-fluoro-4-(trifluoromethyl)benzene with structurally analogous para-substituted fluoroaromatic compounds, emphasizing substituent effects, synthesis methods, and applications:

Compound Name Substituent Key Properties/Data Synthesis Method Application/Reactivity References
1-Fluoro-4-(trifluoromethyl)benzene -CF₃ Reacts with p-hydroxyaniline in DMF/K₂CO₃; strong electron-withdrawing effect. Nucleophilic substitution Urea synthesis intermediates (e.g., 6a,b)
1-Fluoro-4-(trimethylsilyl)benzene -Si(CH₃)₃ Boiling point: 92–93°C; density: 0.945 g/mL; hydrolytically stable. Not explicitly described Derivatization agent for functionalized aromatics
1-Fluoro-4-(2-nitroethenyl)benzene -CH=CHNO₂ Industrial research use; GHS safety data provided (UN GHS revision 8). Nitrostyrene formation via condensation Reactive intermediate for nitro-functionalized compounds
1-Fluoro-4-isopropoxybenzene -OCH(CH₃)₂ Synonyms: Isopropyl(4-fluorophenyl) ether; available as a lab chemical. Etherification of 4-fluorophenol Potential solvent or coupling precursor
1-Fluoro-4-(phenylethynyl)benzene -C≡CPh NMR δ 7.55–7.48 (m, 4H), 7.38–7.31 (m, 3H); sp-hybridized carbon conjugation. Palladium-catalyzed cross-coupling Conjugated materials for optoelectronics
1-Fluoro-4-(p-tolylethynyl)benzene -C≡C(C₆H₄CH₃) Planar molecular structure with C–H···F and C–H···π interactions; crystal structure solved. Sonogashira coupling Model compound for studying supramolecular interactions
1-Fluoro-4-(undec-1-enyl)benzene -CH₂CH=CH(CH₂)₈CH₃ Synthesized via nickel-catalyzed Suzuki-Miyaura cross-coupling (E/Z selectivity: 55:45). Stereoconvergent cross-coupling Study of alkene geometry in catalysis

Key Observations:

Substituent Effects on Reactivity: Electron-withdrawing groups (e.g., -CF₃, -NO₂) enhance electrophilic substitution reactivity at meta positions, while electron-donating groups (e.g., -OCH(CH₃)₂, -Si(CH₃)₃) favor para/ortho-directed reactions. Bulky substituents like -Si(CH₃)₃ () impart steric hindrance, reducing reaction rates in crowded environments.

Synthetic Accessibility: Cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira) are prevalent for introducing alkenyl, alkynyl, or aryl groups (). Etherification and condensation are standard for oxygen- or nitro-functionalized derivatives ().

Applications :

  • Pharmaceuticals : -CF₃ derivatives serve as intermediates for kinase inhibitors ().
  • Materials Science : Ethynyl-substituted compounds (e.g., -C≡CPh) exhibit conjugation useful in optoelectronic materials ().
  • Catalysis : Photocatalytic sulfonylation of 1-fluoro-4-(methylsulfonyl)benzene achieves >90% yields ().

Notes

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